molecular formula C15H22O2 B14743617 2-Benzyl-5,5-diethyl-1,3-dioxane CAS No. 6309-57-5

2-Benzyl-5,5-diethyl-1,3-dioxane

Cat. No.: B14743617
CAS No.: 6309-57-5
M. Wt: 234.33 g/mol
InChI Key: NOMKDBLYKDCTNP-UHFFFAOYSA-N
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Description

2-Benzyl-5,5-diethyl-1,3-dioxane is an organic compound with the molecular formula C15H22O3 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5,5-diethyl-1,3-dioxane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with benzyl alcohol and acrolein. The reaction is catalyzed by an acid, such as toluenesulfonic acid, and is carried out under reflux conditions in toluene. The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is crucial for driving the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5,5-diethyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in pyridine.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dioxanes with various functional groups.

Scientific Research Applications

2-Benzyl-5,5-diethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-5,5-diethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-5,5-diethyl-1,3-dioxane is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its benzyl and diethyl substituents provide a unique combination of steric and electronic effects, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

6309-57-5

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-benzyl-5,5-diethyl-1,3-dioxane

InChI

InChI=1S/C15H22O2/c1-3-15(4-2)11-16-14(17-12-15)10-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3

InChI Key

NOMKDBLYKDCTNP-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(OC1)CC2=CC=CC=C2)CC

Origin of Product

United States

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